
(3R)-3-Methylnonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methylnonanoic acid is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of fatty acid and is characterized by the presence of a methyl group at the third carbon of the nonanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R)-3-Methylnonanoic acid can be synthesized through various methods. One common approach involves the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using a chiral catalyst. This method ensures the production of the (3R) enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the alkylation of 3-methyl-2-nonenoic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes use chiral catalysts to ensure the selective production of the desired enantiomer. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3R)-3-Methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Methylnonanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. Its chiral nature allows it to selectively interact with certain enzymes, leading to specific biological effects.
Comparison with Similar Compounds
(3R)-3-Methylnonanoic acid can be compared with other similar compounds such as:
Nonanoic acid: Lacks the methyl group at the third carbon, making it less sterically hindered.
(3S)-3-Methylnonanoic acid: The enantiomer of this compound, with different biological activities due to its opposite chirality.
3-Methylhexanoic acid: A shorter chain fatty acid with similar chemical properties but different physical properties due to the shorter chain length.
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its non-chiral or differently chiral counterparts.
Properties
CAS No. |
52075-16-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3R)-3-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
ZDIXEQISPGRDEB-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)CC(=O)O |
Canonical SMILES |
CCCCCCC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


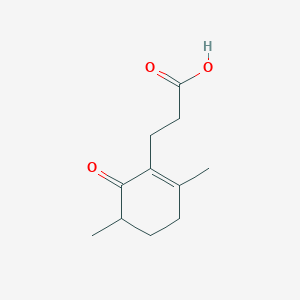
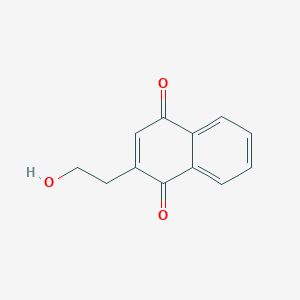


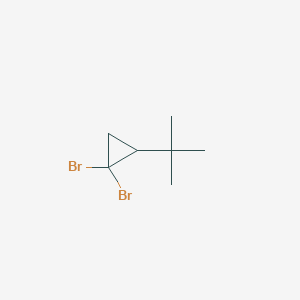
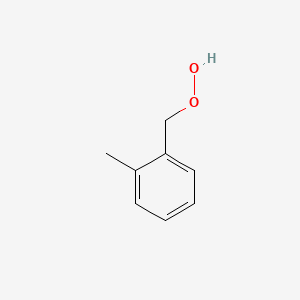
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

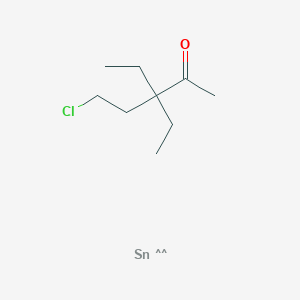
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
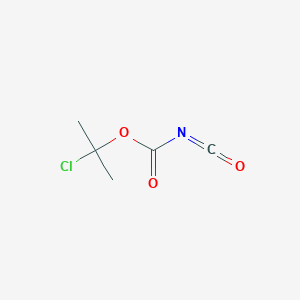
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
